Cas no 117525-25-4 (6H-Purin-6-one,9-(2,3-dideoxy-2-fluoro-b-D-threo-pentofuranosyl)-1,9-dihydro-)

6H-Purin-6-one,9-(2,3-dideoxy-2-fluoro-b-D-threo-pentofuranosyl)-1,9-dihydro- structure
117525-25-4 structure
Product Name:6H-Purin-6-one,9-(2,3-dideoxy-2-fluoro-b-D-threo-pentofuranosyl)-1,9-dihydro-
CAS-nummer:117525-25-4
MF:C10H11FN4O3
MW:254.217745065689
CID:164717
PubChem ID:135412715
Update Time:2025-04-19

6H-Purin-6-one,9-(2,3-dideoxy-2-fluoro-b-D-threo-pentofuranosyl)-1,9-dihydro- Chemische en fysische eigenschappen

Naam en identificatie

    • 6H-Purin-6-one,9-(2,3-dideoxy-2-fluoro-b-D-threo-pentofuranosyl)-1,9-dihydro-
    • 9-(2,3-dideoxy-2-fluoro-betaD-threo-pentofuranosyl)hypoxanthine
    • 9-[(2R,3S,5S)-3-fluoro-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one
    • 2'-F-dd-Aral
    • 6H-Purin-6-one, 9-(2,3-dideoxy-2-fluoro-beta-D-threo-pentofuranosyl)-1,9-dihydro-
    • 9-(2,3-dideoxy-2-fluoro-beta-D-threo-pentofuranosyl)-3,9-dihydro-6H-purin-6-one
    • SCHEMBL969339
    • 774K13Q77A
    • SCHEMBL9850102
    • 6H-PURIN-6-ONE, 9-(2,3-DIDEOXY-2-FLUORO-.BETA.-D-THREO-PENTOFURANOSYL)-1,9-DIHYDRO-
    • 9-[(2R,3S,5S)-3-fluoro-5-(hydroxymethyl)tetrahydrofuran-2-yl]-1H-purin-6-one
    • 117525-25-4
    • 2'-.BETA.-FLUORO-2',3'-DIDEOXYINOSINE
    • DTXSID60151800
    • 9-[(2R,3S,5S)-3-fluoro-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one
    • 2'-beta-fluoro-2',3'-dideoxyinosine
    • 2'-Fluoro-2',3'-dideoxy-.beta.-D-arabino-inosine
    • 2'-F-ara-ddI
    • Q27266544
    • UNII-774K13Q77A
    • FddI
    • F-ara-ddI
    • Inchi: 1S/C10H11FN4O3/c11-6-1-5(2-16)18-10(6)15-4-14-7-8(15)12-3-13-9(7)17/h3-6,10,16H,1-2H2,(H,12,13,17)/t5-,6-,10+/m0/s1
    • InChI-sleutel: SLWSQPYUSBXANQ-JFWOZONXSA-N
    • LACHT: F[C@H]1C[C@@H](CO)O[C@H]1N1C=NC2C(NC=NC1=2)=O

Berekende eigenschappen

  • Exacte massa: 254.082
  • Monoisotopische massa: 254.082
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 2
  • Aantal waterstofbondacceptatoren: 5
  • Zware atoomtelling: 18
  • Aantal draaibare bindingen: 2
  • Complexiteit: 380
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 3
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: _1.2
  • Topologisch pooloppervlak: 88.7A^2

Experimentele eigenschappen

  • Dichtheid: 1.85
  • Kookpunt: 588.2°Cat760mmHg
  • Vlampunt: 309.5°C
  • Brekindex: 1.772
Aanbevolen leveranciers
Shanghai Bent Chemical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Jiangsu Kolod Food Ingredients Co.,ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Jiangsu Kolod Food Ingredients Co.,ltd
Shenzhen Yaoyuan R&D Center Co.,Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Shenzhen Yaoyuan R&D Center Co.,Ltd
Wuhan ChemNorm Biotech Co.,Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Wuhan ChemNorm Biotech Co.,Ltd.
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Zhengzhou Baoyu Pharmaceutical Co., Ltd.